molecular formula C14H15N3O3S2 B2897761 N-(furan-3-ylmethyl)-1-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-4-sulfonamide CAS No. 1797309-95-5

N-(furan-3-ylmethyl)-1-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-4-sulfonamide

Cat. No.: B2897761
CAS No.: 1797309-95-5
M. Wt: 337.41
InChI Key: LNVXUFLVPHHIAM-UHFFFAOYSA-N
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Description

N-(Furan-3-ylmethyl)-1-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-4-sulfonamide (CAS 1797309-95-5) is a high-purity chemical reagent with the molecular formula C14H15N3O3S2 and a molecular weight of 337.42 . This compound features a 1H-pyrazole core substituted with a sulfonamide group at the 4-position, which is simultaneously functionalized with furan-3-ylmethyl and thiophen-2-ylmethyl groups. The pyrazole-sulfonamide scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties . The distinct molecular architecture, incorporating both furan and thiophene heterocycles, makes this compound a valuable intermediate for developing novel therapeutic agents and probing biological mechanisms. Pyrazole-4-sulfonamide derivatives have been specifically investigated for their antiproliferative activity, showing potential in oncological research . The presence of the sulfonamide group is a key pharmacophore often associated with enzyme inhibition and receptor binding, relevant for targets such as carbonic anhydrases and cyclooxygenases . This product is intended for research and development purposes in chemical biology, pharmaceutical sciences, and medicinal chemistry. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(furan-3-ylmethyl)-1-methyl-N-(thiophen-2-ylmethyl)pyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S2/c1-16-10-14(7-15-16)22(18,19)17(8-12-4-5-20-11-12)9-13-3-2-6-21-13/h2-7,10-11H,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNVXUFLVPHHIAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N(CC2=COC=C2)CC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(furan-3-ylmethyl)-1-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-4-sulfonamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include:

  • Formation of the Pyrazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups : The furan and thiophene moieties are introduced via nucleophilic substitution reactions, often using alkyl halides or tosylates.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, pyrazole derivatives have shown efficacy against various bacterial strains, suggesting that this compound may also possess similar properties. In vitro studies have demonstrated that modifications to the pyrazole core can enhance antimicrobial potency .

Antiviral Activity

N-Heterocycles, including pyrazoles, have been noted for their antiviral properties. The compound's structure allows it to interact with viral proteins, potentially inhibiting their function. In studies involving related compounds, significant antiviral activity was observed against viruses such as HIV and Hepatitis C, indicating a promising avenue for further exploration .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in pathogen metabolism or replication.
  • Receptor Interaction : It can interact with specific receptors, modulating signaling pathways critical for microbial survival or replication.
  • Metal Ion Coordination : The ability of the pyrazole ring to coordinate with metal ions may enhance its efficacy against certain targets .

Study 1: Antimicrobial Efficacy

A study evaluated a series of pyrazole sulfonamides, revealing that modifications to the sulfonamide group significantly enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The most effective compound demonstrated an MIC (Minimum Inhibitory Concentration) of 0.5 µg/mL against Staphylococcus aureus .

Study 2: Antiviral Activity Assessment

Another investigation focused on the antiviral potential of pyrazole derivatives against HIV. The lead compound exhibited an EC50 (Effective Concentration 50) value of 0.21 µM, outperforming existing antiviral agents in cellular assays. This suggests that structural features similar to those in this compound could confer comparable antiviral activity .

Data Tables

Compound Activity Type EC50/MIC Target Pathogen/Virus
Compound AAntibacterial0.5 µg/mLStaphylococcus aureus
Compound BAntiviral0.21 µMHIV
N-(furan...)PotentialTBDTBD

Scientific Research Applications

Medicinal Chemistry

N-(furan-3-ylmethyl)-1-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-4-sulfonamide has been investigated for its potential as a bioactive molecule. The triazole ring is known for its ability to interact with various biological targets, making it a candidate for drug development. Research indicates that derivatives of this compound exhibit significant activity against cancer cells and infectious diseases.

Case Study: Anticancer Activity
A study demonstrated that compounds similar to this compound showed promising results as inhibitors of human farnesyltransferase (hFTase), which is implicated in cancer progression. These compounds exhibited IC50 values in the nanomolar range, indicating potent inhibitory activity against cancer cell lines .

Biological Research

The compound's ability to modulate enzyme activity highlights its potential in biological research. Its interaction with specific molecular targets suggests that it may influence pathways relevant to disease mechanisms.

Table 1: Biological Activity of Related Compounds

Compound NameTarget EnzymeIC50 Value (nM)References
Compound AhFTase25
Compound BGGTase-I90
Compound CUnknown50

Material Science

In materials science, the unique chemical properties of this compound make it a valuable building block for synthesizing new materials. Its derivatives can be utilized in creating polymers and coatings with enhanced properties.

Case Study: Polymer Development
Research has shown that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength, making it suitable for advanced material applications .

Uniqueness and Comparative Analysis

The distinct arrangement of functional groups in this compound differentiates it from similar compounds. This uniqueness may lead to varied reactivity patterns and biological activities, enhancing its value for research and development.

Table 2: Comparison with Similar Compounds

Compound NameStructure FeaturesNotable Activities
N-(furan-3-ylmethyl)Furan ring, pyrazoleAnticancer
N-(thiophen-2-ylmethyl)Thiophene ringAntimicrobial
N-(furan-thiophene derivative)Combination of both ringsDual-targeting potential

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications: Pyrazole vs. Imidazole

A close analog, N-(furan-3-ylmethyl)-1-methyl-N-(thiophen-2-ylmethyl)-1H-imidazole-4-sulfonamide (CAS 1428360-22-8), replaces the pyrazole ring with an imidazole. Key differences include:

  • Molecular formula : C₁₄H₁₅N₃O₃S₂ (identical to the target compound).
  • Electronic properties : Imidazole is more basic (pKa ~7) than pyrazole (pKa ~2.5), affecting protonation states under physiological conditions .
  • Hydrogen bonding : The imidazole’s NH group may enhance solubility and target binding compared to the pyrazole’s methylated N.
Property Target Compound (Pyrazole) Imidazole Analog
Core heterocycle Pyrazole Imidazole
Molecular weight 337.4 g/mol 337.4 g/mol
Key substituents Furan, thiophene Furan, thiophene
Potential solubility Moderate (methylated N) Higher (NH in imidazole)

Sulfonamide Derivatives with Varied Substituents

1-Methyl-N-(prop-2-yn-1-yl)-1H-pyrazole-4-sulfonamide
  • Molecular formula : C₇H₉N₃O₂S .
  • Key features : Lacks aromatic substituents; propargyl group introduces alkyne functionality.
  • Implications : Simpler structure likely results in lower molecular weight (247.6 g/mol) and higher solubility but reduced binding affinity due to absence of aromatic interactions .
Thiadiazole-Linked Pyrazole Benzenesulfonamides (e.g., compounds 6a-o)
  • Structure : Features a thiadiazole ring linked to a pyrazole-benzenesulfonamide core .
  • Bioactivity : Demonstrated anti-inflammatory activity in vitro, suggesting sulfonamide’s role as a pharmacophore .

Flavoring Compound with Shared Thiophen-2-ylmethyl Group

sulfonamide) .

  • Application : Approved as a food flavoring in China (GB 2760-2014) for its cooling sensation, indicating low toxicity .
  • Structural contrast : The acetamide linkage may confer flexibility, while the sulfonamide’s rigidity could influence target specificity.

Complex Sulfonamide Derivatives

N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (CAS 1795490-56-0) incorporates an imidazo-pyrazole fused system .

  • Molecular weight : 388.4 g/mol (higher due to additional methyl groups and fused rings).
  • Bioactivity implications : The extended π-system may improve DNA/enzyme interactions, whereas the target compound’s simpler structure might favor pharmacokinetics .

Research Findings and Implications

  • Synthetic trends : Sulfonamide derivatives are frequently modified with heterocycles (e.g., furan, thiophene) to optimize lipophilicity and target engagement .
  • Biological activity : While the target compound’s specific activity is undocumented, analogs with thiophene/furan groups show diverse applications, from anti-inflammatory agents to flavorings .
  • Toxicity considerations : The flavoring compound’s regulatory approval suggests that N-(thiophen-2-ylmethyl) groups are safe at low doses, but sulfonamide-specific effects (e.g., hypersensitivity) require further study .

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm substitution patterns on the pyrazole, furan, and thiophene rings. For instance, the sulfonamide group shows a characteristic singlet at ~3.1 ppm for the methyl group .
  • Mass Spectrometry (MS): High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H]+^+ at m/z 485.57 for a related compound) .
  • HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, with retention times compared to reference standards .

Q. Advanced Research Focus

  • 2D NMR (COSY, HSQC): Resolves overlapping signals in complex regions, such as differentiating furan and thiophene protons.
  • X-ray Crystallography: Determines the 3D arrangement of the sulfonamide group relative to the heterocyclic rings, revealing steric effects influencing reactivity .

How can preliminary biological activity be evaluated, and what assays are suitable for target identification?

Q. Basic Research Focus

  • Enzyme Inhibition Assays: Test against kinases (e.g., MAPK) or sulfotransferases using fluorogenic substrates. IC50_{50} values are calculated via dose-response curves .
  • Receptor Binding Studies: Radioligand displacement assays (e.g., for GPCRs) quantify affinity (Ki_i) using HEK293 cells expressing recombinant receptors .

Q. Advanced Research Focus

  • CRISPR-Cas9 Knockout Models: Validate target specificity by comparing activity in wild-type vs. target gene-knockout cell lines.
  • Thermal Shift Assays (TSA): Monitor protein-ligand binding by measuring melting temperature shifts of purified targets .

What mechanistic insights explain the reactivity of the sulfonamide group in this compound?

Advanced Research Focus
The sulfonamide group’s electron-withdrawing nature enhances electrophilic substitution on the pyrazole ring. Density Functional Theory (DFT) calculations reveal:

  • Charge Distribution: The sulfur atom in the sulfonamide carries a partial positive charge (+0.32 e), promoting nucleophilic attack at the pyrazole C4 position .
  • Kinetic Studies: Pseudo-first-order rate constants (kobsk_{\text{obs}}) for sulfonamide hydrolysis in acidic conditions correlate with steric hindrance from the thiophen-2-ylmethyl group .

How can computational modeling predict interactions with biological targets?

Q. Advanced Research Focus

  • Molecular Docking (AutoDock Vina): Simulate binding to cyclooxygenase-2 (COX-2), showing hydrogen bonding between the sulfonamide oxygen and Arg120.
  • Molecular Dynamics (MD) Simulations (GROMACS): Analyze stability of the ligand-receptor complex over 100 ns, calculating root-mean-square deviation (RMSD) to assess conformational changes .

How can contradictory data between in vitro and cellular activity be resolved?

Advanced Research Focus
Discrepancies (e.g., high enzyme inhibition in vitro but low cellular efficacy) may arise from:

  • Membrane Permeability: Measure logP (e.g., ~2.8 via shake-flask method) to assess passive diffusion. Poor permeability (<2.0) suggests transporter-mediated uptake is required .
  • Metabolic Stability: Incubate with liver microsomes to identify rapid degradation (e.g., CYP3A4-mediated oxidation of the furan ring). Stabilization via fluorination can be explored .

What strategies optimize synthetic routes for high-throughput screening (HTS)?

Q. Advanced Research Focus

  • Flow Chemistry: Continuous-flow reactors reduce reaction times (e.g., from 12 hours to 30 minutes) and improve reproducibility by maintaining precise temperature control .
  • Parallel Synthesis: Utilize robotic platforms to vary substituents on the pyrazole and thiophene rings, generating a 50-compound library for SAR analysis .

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